molecular formula C12H15NO4 B14734759 Ethyl n-benzoylserinate CAS No. 6332-41-8

Ethyl n-benzoylserinate

Katalognummer: B14734759
CAS-Nummer: 6332-41-8
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: PLBWFFODNNJIHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl n-benzoylserinate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is known for its unique chemical structure, which includes a benzoyl group attached to the nitrogen atom of serine, an amino acid. This compound has various applications in scientific research and industry due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl n-benzoylserinate can be synthesized through the esterification of n-benzoylserine with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl n-benzoylserinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: n-Benzoylserine and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of ethyl n-benzoylserinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release n-benzoylserine, which may interact with enzymes and receptors in biological systems. The benzoyl group can also participate in various chemical reactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl n-benzoylserinate can be compared with other esters such as ethyl acetate and methyl butyrate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the benzoyl group and the serine moiety. This structural difference imparts distinct chemical and biological properties to this compound .

Similar Compounds

This compound stands out due to its unique structure and versatile applications in various fields of research and industry.

Eigenschaften

CAS-Nummer

6332-41-8

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

ethyl 2-benzamido-3-hydroxypropanoate

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)10(8-14)13-11(15)9-6-4-3-5-7-9/h3-7,10,14H,2,8H2,1H3,(H,13,15)

InChI-Schlüssel

PLBWFFODNNJIHY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CO)NC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.